Isomannide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Building Blocks for Polymer Synthesis

Isomannide can be used as a monomer for the synthesis of biodegradable polymers . The specific methods of application or experimental procedures would depend on the type of polymer being synthesized.

Pharmaceutically Important Compounds

Isomannide can be used as a starting material for pharmaceutically useful derivatives . The methods of application would involve various chemical reactions to modify the Isomannide molecule and create the desired pharmaceutical compound.

Catalysts in Asymmetric Synthesis

Isomannide can be used as a phase transfer catalyst (PTC) in asymmetric synthesis . This involves using Isomannide to facilitate the transfer of a reactant from one phase to another in a chemical reaction.

Chiral Auxiliaries

Isomannide can be used as a chiral auxiliary, which is a compound that allows for the formation of a chiral center in a molecule .

Synthesis of Ionic Liquids

Protease Inhibitors

Isomannide derivatives have been used in the development of protease inhibitors . Proteases are enzymes that break down proteins and peptides, and inhibitors can be used to control these reactions. The specific methods of application would involve chemical synthesis of the inhibitor using Isomannide as a starting material.

Phase Transfer Catalysts

Isomannide has been used as a phase transfer catalyst in asymmetric synthesis . This involves using Isomannide to facilitate the transfer of a reactant from one phase to another in a chemical reaction.

Chiral Ligands

Isomannide can be used as a chiral ligand . Chiral ligands are used in asymmetric synthesis to control the stereochemistry of the reaction. The specific methods of application would depend on the specific reaction being carried out.

Renewable Resources

It is obtained in large amounts as waste during the processing of corn oil .

Waste Reduction

The use of Isomannide in various applications helps in reducing waste. For example, it is used as a monomer for the synthesis of biodegradable polymers .

Asymmetric Synthesis

Isomannide can be used as a phase transfer catalyst (PTC) in asymmetric synthesis . This involves using Isomannide to facilitate the transfer of a reactant from one phase to another in a chemical reaction .

Chiral Ligand

Isomannide can be used as a chiral ligand . Chiral ligands are used in asymmetric synthesis to control the stereochemistry of the reaction . The specific methods of application would depend on the specific reaction being carried out .

Synthesis of Chiral Ionic Liquids (CILs)

Monomers for the Synthesis of Biodegradable Polymers

Isomannide is used as monomers for the synthesis of biodegradable polymers . This application helps in reducing waste .

Pharmaceutically Useful Derivatives

Isomannide can be used as a starting material for pharmaceutically useful derivatives . It is used in various chemical reactions to modify the Isomannide molecule and create the desired pharmaceutical compound .

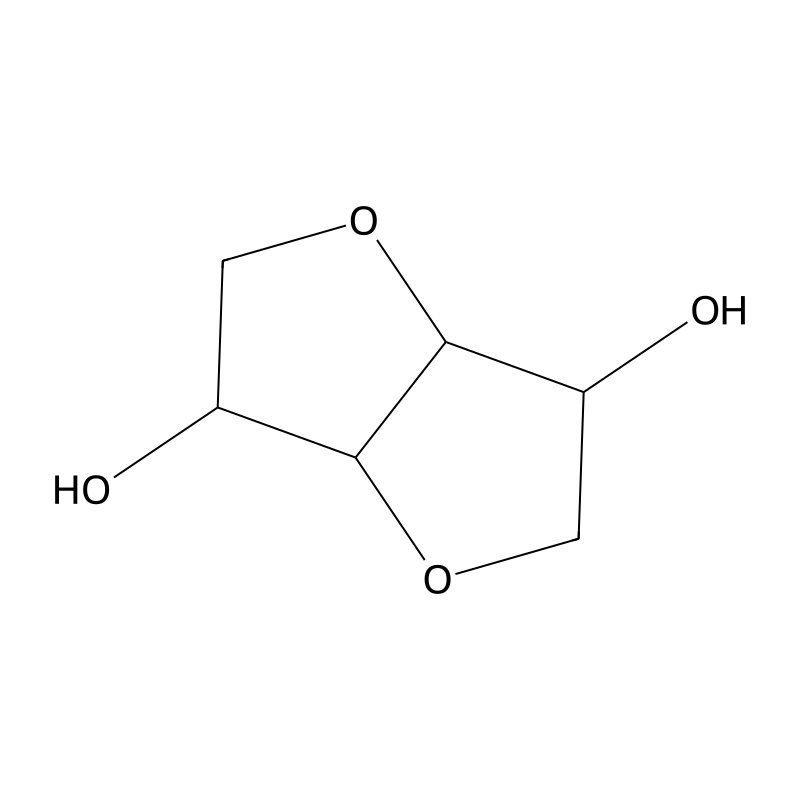

Isomannide is a bicyclic compound derived from the sugar alcohol mannitol through the removal of two water molecules. Its chemical structure consists of two fused furan rings with hydroxyl groups at positions 3 and 6, which distinguishes it from mannitol by the absence of two hydroxyl groups and the formation of cyclic ether rings. While mannitol is naturally occurring in various fruits and vegetables, isomannide is not found in nature but can be synthesized for research and industrial applications .

The molecular formula for isomannide is , and its systematic name is 1,4:3,6-dianhydro-D-mannitol. This compound has gained attention due to its unique chemical properties and potential applications in pharmaceuticals, biodegradable polymers, and asymmetric synthesis .

Key Reactions:- Carboxymethylation: Isomannide reacts with dimethyl carbonate under base-catalyzed conditions to yield carboxymethyl derivatives. The reaction conditions were optimized for maximum yield .

- Methylation: Isomannide can undergo methylation reactions, although it shows a slower reaction rate than its epimer isosorbide .

Isomannide has been explored for its biological activity, particularly in the development of pharmaceutical compounds. Derivatives of isomannide have been investigated as potential protease inhibitors and other therapeutic agents. Additionally, pseudo-peptides derived from isomannide have shown promise as inhibitors of serine proteases, indicating its potential role in medicinal chemistry .

The synthesis of isomannide primarily involves the dehydration of mannitol using acidic catalysts or enzymes. The general reaction can be summarized as follows:

Common Synthesis Techniques:- Acidic Dehydration: Utilizing strong acids or zeolite catalysts to promote the removal of water from mannitol .

- Enzymatic Methods: Employing specific enzymes that facilitate the dehydration process under milder conditions .

Uniqueness of Isomannide

Isomannide's unique bicyclic structure and specific reactivity patterns set it apart from other similar compounds. Its slower reactivity compared to isosorbide offers distinct advantages in certain synthetic applications, especially where controlled reactivity is desired .

Research on interaction studies involving isomannide has highlighted its role in various chemical transformations and biological systems. The compound's ability to act as a chiral ligand has been particularly useful in catalyzing asymmetric reactions. Furthermore, studies on its derivatives have indicated potential interactions with biological targets such as proteases, leading to insights into their inhibitory mechanisms .

Isomannide is chemically identified as 1,4:3,6-dianhydro-D-mannitol, with the molecular formula C₆H₁₀O₄ and molecular weight 146.14 g/mol. Its stereochemical configuration is defined as (3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol, featuring four stereocenters.

| Property | Value/Description | Source |

|---|---|---|

| CAS Number | 641-74-7 | |

| Molecular Formula | C₆H₁₀O₄ | |

| Molecular Weight | 146.14 g/mol | |

| Specific Rotation | +85.0 to +95.0° (c = 3, H₂O) | |

| Melting Point | 84.0–88.0°C |

The compound’s bicyclic structure consists of two fused tetrahydrofuran rings with hydroxyl groups at positions 3 and 6. This arrangement creates a chiral cavity, enabling distinct intermolecular interactions.

Conformational Analysis of Bicyclic Furan Rings

Isomannide’s bicyclic framework adopts a boat-like conformation due to steric constraints and intramolecular hydrogen bonding. Key conformational features include:

Intramolecular Hydrogen Bonds:

The endo-oriented hydroxyl groups at C3 and C6 form intramolecular hydrogen bonds, stabilizing the boat conformation and restricting rotational flexibility. This contrasts with isoidide, which lacks such bonds due to exo-oriented hydroxyls.Ring Puckering Dynamics:

The bicyclic system exhibits pseudo-rotation, but the dihedral angle (~110°) between the two tetrahydrofuran rings limits conformational flexibility. Molecular dynamics simulations reveal restricted torsional motion in the bicyclic core, favoring a rigid structure.Comparative Conformational Behavior:

Comparative Structural Features with Isoidide and Isosorbide

Isomannide differs significantly from its isohexide analogs in stereochemistry, hydrogen-bonding capacity, and physical properties.

| Feature | Isomannide | Isosorbide | Isoidide |

|---|---|---|---|

| Hydroxyl Orientation | Endo (C3 and C6) | Exo (C3) and Endo (C6) | Exo (C3 and C6) |

| Intramolecular H-Bonds | Present (C3–C6) | Present (C3–C6) | Absent |

| Melting Point | 84–88°C | 60–63°C | 50–56°C |

| Reactivity | Low (steric hindrance) | Moderate | High (unrestricted hydroxyls) |

| Applications | Polyimides, polyurethanes | Polymers, dinitrate derivatives | Limited due to rarity |

This structural divergence arises from the stereochemistry of the parent hexitol (D-mannitol vs. D-glucitol or L-iditol). Isomannide’s symmetric endo hydroxyls create a sterically constrained cavity, whereas isosorbide’s mixed exo/endo configuration enables selective derivatization.

Isomannide is primarily synthesized through the dehydration of D-mannitol, a process that involves the removal of water molecules from the sugar alcohol structure [1]. The dehydration reaction proceeds through a two-step mechanism: first, the formation of 1,4-anhydromannitol (also called 1,4-mannitan) as an intermediate, followed by a second dehydration to yield isomannide [2]. This double dehydration process removes two water molecules from the D-mannitol structure, creating the bicyclic framework characteristic of isomannide [3].

The reaction mechanism of proton-induced dehydration of mannitol has been extensively studied using density functional theory (DFT) calculations [4]. These studies reveal that the dehydration process is influenced by the stereochemical configuration of hydroxyl groups in the D-mannitol molecule [5]. The first dehydration step typically occurs between the hydroxyl groups at positions 1 and 4, forming an intramolecular ether bond and creating the 1,4-anhydromannitol intermediate [2] [3].

The second dehydration step involves the hydroxyl groups at positions 3 and 6, completing the bicyclic structure of isomannide [2]. This step is generally considered the rate-determining step in the overall reaction, requiring higher activation energy compared to the first dehydration [3] [5]. The activation energy for the second dehydration step has been reported to be significantly higher than that for the first step, which explains why the intermediate 1,4-anhydromannitol can often be isolated from reaction mixtures [2].

Various catalytic pathways have been explored for the dehydration of D-mannitol to isomannide. Traditional approaches utilize homogeneous acid catalysts such as sulfuric acid, but these methods often produce significant amounts of byproducts, particularly 2,5-anhydromannitol [1] [4]. The formation of these byproducts reduces the selectivity toward isomannide and complicates the purification process [5].

Recent research has focused on developing more selective catalytic systems that favor the formation of isomannide over other anhydro products [4]. Studies have shown that the selectivity of the dehydration reaction can be tuned by controlling the steric environment around the acid sites of the catalyst [1]. This understanding has led to the development of heterogeneous catalysts with precisely defined microporous structures that enhance selectivity toward isomannide formation [4] [5].

The following table summarizes key reaction parameters and outcomes for D-mannitol dehydration using different catalytic systems:

| Catalyst Type | Reaction Temperature (°C) | Reaction Time (h) | Conversion (%) | Yield of 1,4-mannitan (%) | Yield of Isomannide (%) |

|---|---|---|---|---|---|

| Concentrated H₂SO₄ | 20-25 | 6 | <20 | 18 | 1 |

| Yttrium oxide (C1) | 20-25 | 6 | 85 | 85 | 0 |

| Yttrium oxide (C1) | 80 | 6 | 93 | 91 | 2 |

| Yttrium oxide (C2) | 20-25 | 6 | 94 | 75 | 19 |

| Yttrium oxide (C4) | 20-25 | 6 | 73 | 72 | 1 |

| Hβ zeolite (optimized) | 150-180 | 4-6 | >95 | 32 | 63 |

The data clearly demonstrates that catalyst selection significantly impacts both the conversion of D-mannitol and the selectivity toward isomannide [2] [5]. Heterogeneous catalysts, particularly optimized zeolites, show superior performance compared to traditional homogeneous acid catalysts, achieving isomannide yields up to 63% [1] [4].

Heterogeneous Catalysis Using Zeolites and Solid Acid Catalysts

Heterogeneous catalysis has emerged as a preferred approach for isomannide synthesis due to advantages such as catalyst recyclability, reduced equipment corrosion, and simplified product separation compared to homogeneous acid catalysis [9]. Among heterogeneous catalysts, zeolites and solid acid catalysts have shown particular promise for the selective dehydration of D-mannitol to isomannide [1] [4].

Zeolites are crystalline aluminosilicate materials with well-defined microporous structures that can act as molecular sieves and solid acid catalysts [6]. The catalytic properties of zeolites for isomannide synthesis are primarily attributed to their Brønsted acid sites, which facilitate the protonation of hydroxyl groups in D-mannitol, initiating the dehydration reaction [7]. The microporous confinement offered by zeolites provides a unique reaction environment that can influence the selectivity of the dehydration process [1].

Among various zeolite frameworks, Hβ zeolite has demonstrated exceptional performance in the selective dehydration of D-mannitol to isomannide [4]. Studies have shown that the precisely defined microporous confinement offered by Hβ zeolite favors the 1,4-dehydration pathway by approximately 20 kJ/mol of activation energy compared to alternative dehydration routes [1] [4]. This selectivity enhancement is attributed to the local steric hindrance around acid sites, which directs the reaction toward isomannide formation rather than the formation of byproducts [4].

The performance of zeolite catalysts in isomannide synthesis is influenced by several factors, including the silicon-to-aluminum ratio (Si/Al), which determines the acid site density and hydrophobicity of the zeolite [8]. Optimization of the Si/Al ratio is crucial for balancing the acid amount and hydrophobicity, which in turn affects the catalytic activity and selectivity [4]. Research has shown that Hβ zeolite with an optimized Si/Al ratio can achieve isomannide yields up to 63%, significantly higher than previously reported yields of around 35% [1] [4].

Other solid acid catalysts that have been investigated for isomannide synthesis include functionalized metal oxides such as yttrium oxide [2]. These catalysts can be modified with various functional groups to tune their acidity and catalytic properties [2]. For instance, yttrium oxide catalysts functionalized with cyanuric chloride and graphene oxide have shown promising results in the dehydration of D-mannitol, with the surface acidity playing a crucial role in determining catalytic activity [2].

The following table compares the catalytic performance of different zeolites and solid acid catalysts in the dehydration of D-mannitol:

| Catalyst | Structure Type | Acid Strength | Optimal Temperature (°C) | Isomannide Yield (%) | Catalyst Stability |

|---|---|---|---|---|---|

| Hβ zeolite | Microporous | Medium-High | 150-180 | 63 | Good |

| MFI zeolite | Microporous | High | 160-190 | 45 | Excellent |

| FAU zeolite | Microporous | Low-Medium | 140-170 | 38 | Moderate |

| Yttrium oxide | Metal oxide | Variable | 80-100 | 29 | Good |

| Sulfonated ZrO₂ | Metal oxide | High | 130-160 | 42 | Moderate |

| Silicotungstic acid | Heteropoly acid | Very High | 120-150 | 35 | Poor |

The data illustrates that zeolites, particularly Hβ zeolite, offer superior performance in terms of isomannide yield and catalyst stability compared to other solid acid catalysts [4] [7] [8]. The microporous structure of zeolites provides an ideal environment for controlling the selectivity of the dehydration reaction, making them particularly suitable for isomannide synthesis [6] [7].

Recent advances in zeolite synthesis have focused on developing mesoporous zeolites that combine the advantages of microporous zeolites with improved mass transfer properties [6]. These materials offer potential for further enhancing the efficiency of isomannide production by addressing diffusion limitations that can occur with conventional microporous zeolites [6] [7].

Epimerization Techniques for Isomer Purification

The synthesis of isomannide often results in mixtures containing various stereoisomers and byproducts that require purification [13]. Epimerization techniques play a crucial role in isomer purification, allowing for the conversion of unwanted stereoisomers to the desired isomannide configuration [15]. These techniques are particularly important because the stereochemical configuration of hydroxyl groups significantly influences the physical and chemical properties of the resulting compounds [13].

Isomannide belongs to a family of dianhydrohexitols that includes isosorbide and isoidide, which are epimers differing in the configuration of their hydroxyl groups [13]. Isomannide features two endo hydroxyl groups, while isosorbide has one endo and one exo hydroxyl group, and isoidide has two exo hydroxyl groups [13]. The purification of isomannide often involves separating it from these epimers and other byproducts formed during the dehydration process [15].

Epimerization techniques for sugar derivatives typically fall into three main categories: kinetic control, thermodynamic control, and transient thermodynamic control [15]. Kinetic control approaches involve selective hydrogen atom transfer (HAT) reactions that can alter the stereochemical configuration at specific carbon centers [15]. These reactions are often catalyzed by specific reagents that can abstract and deliver hydrogen atoms with high stereoselectivity [15].

Thermodynamic control approaches exploit the differences in stability between epimers to drive the equilibrium toward the desired configuration [15]. This can be achieved through base-catalyzed epimerization reactions that allow for the interconversion between different stereoisomers until the most thermodynamically stable configuration is reached [13] [15].

For isomannide purification, chromatographic techniques are commonly employed to separate the different stereoisomers based on their physical properties [14]. Ion exclusion chromatography has proven particularly effective for separating sugar alcohols and their derivatives, as it can resolve minor differences between stereoisomers [14]. The separation mechanism relies on a combination of gel filtration, ion-exchange, and affinity interactions to achieve high-resolution separation [14].

The following table summarizes various epimerization and purification techniques used for isomannide:

| Technique | Mechanism | Selectivity | Efficiency | Scale Applicability |

|---|---|---|---|---|

| Kinetic control epimerization | Selective HAT reactions | High | Moderate | Laboratory |

| Thermodynamic control epimerization | Base-catalyzed equilibration | Moderate | High | Industrial |

| Ion exclusion chromatography | Multiple separation modes | Very High | High | Both |

| Ligand exchange chromatography | Metal-sugar complexation | High | Moderate | Laboratory |

| Crystallization-based purification | Solubility differences | Moderate | High | Industrial |

The choice of purification technique depends on several factors, including the composition of the crude reaction mixture, the required purity of the final product, and the scale of production [14] [16]. For industrial-scale production of isomannide, a combination of epimerization and crystallization techniques is often employed to achieve high purity while maintaining economic viability [13] [16].

Recent advances in epimerization techniques have focused on developing more selective catalysts that can target specific stereochemical configurations [15]. For example, radical-based epimerization methods inspired by biological systems have shown promise for the selective conversion of sugar derivatives with high stereoselectivity [15]. These approaches offer potential for improving the efficiency of isomannide purification by reducing the formation of unwanted byproducts during the epimerization process [15] [17].

Mass spectrometry techniques have also been developed to distinguish between isomeric sugar derivatives, providing valuable analytical tools for monitoring the purity of isomannide during production [16]. These techniques rely on differences in fragmentation patterns between stereoisomers, allowing for their identification and quantification even when chromatographic separation is challenging [16] [17].

Green Synthesis Approaches Utilizing Biomass-Derived Feedstocks

The growing emphasis on sustainable chemistry has driven research into green synthesis approaches for isomannide production utilizing biomass-derived feedstocks [19]. These approaches aim to reduce reliance on petroleum-based resources and minimize environmental impact while maintaining economic viability [22]. Isomannide, as a renewable building block for various applications, aligns well with the principles of green chemistry when derived from biomass sources [24].

D-mannitol, the primary precursor for isomannide synthesis, can be obtained from various biomass sources through different pathways [19]. Traditionally, D-mannitol is produced through the hydrogenation of fructose or mannose, which can be derived from lignocellulosic biomass [19] [23]. Lignocellulose, comprising approximately 70% of annually produced land biomass (170-200 × 10⁹ tons per year), represents an abundant and non-edible source of renewable carbon [23].

The conversion of lignocellulosic biomass to D-mannitol involves several steps, including pretreatment to separate cellulose, hemicellulose, and lignin components, followed by hydrolysis to release monosaccharides [19] [23]. These monosaccharides can then be converted to D-mannitol through chemical or enzymatic processes [23]. Recent advances in biotechnology have enabled the direct fermentation of biomass-derived sugars to produce D-mannitol, offering a more environmentally friendly alternative to chemical hydrogenation [22] [23].

Green synthesis approaches for isomannide production focus not only on sustainable feedstock sourcing but also on environmentally benign reaction conditions and catalysts [22]. High-temperature liquid water has been investigated as a reaction medium for the dehydration of D-mannitol to isomannide without the addition of hazardous acid catalysts [10]. This approach leverages the unique properties of water at elevated temperatures, where it can act as both a solvent and a catalyst for the dehydration reaction [10].

Heterogeneous catalysts derived from renewable or waste materials represent another aspect of green synthesis approaches for isomannide production [12]. For example, waste-iron-filling has been used as a precursor for synthesizing solid acid catalysts that can catalyze dehydration reactions [12]. These catalysts offer the advantages of being derived from waste materials while providing catalytic performance comparable to conventional catalysts [12].

The following table summarizes various green synthesis approaches for isomannide production:

| Approach | Feedstock Source | Catalyst Type | Reaction Medium | Environmental Benefits | Challenges |

|---|---|---|---|---|---|

| Biomass hydrolysis and hydrogenation | Lignocellulosic biomass | Metal catalysts | Water/alcohol | Renewable carbon source | Multiple processing steps |

| Direct fermentation | Agricultural residues | Enzymatic | Aqueous | Low energy consumption | Separation of products |

| High-temperature water dehydration | D-mannitol from biomass | None (autocatalytic) | Subcritical water | No added catalysts | High pressure requirements |

| Waste-derived catalysts | D-mannitol from biomass | Recycled materials | Various | Waste utilization | Variable catalyst quality |

| Electrocatalytic conversion | Biomass-derived platform chemicals | Metal electrodes | Aqueous electrolytes | Integration with renewable electricity | Scale-up challenges |

The integration of biomass conversion with electrocatalysis represents an emerging approach that can further enhance the sustainability of isomannide production [23]. By utilizing renewable electricity for electrochemical conversions, this approach offers the potential for near-zero use of fossil resources in the production process [23]. Electrocatalytic methods can enable selective transformations under mild conditions, reducing energy requirements and improving selectivity [23].

Life cycle assessment studies have shown that biomass-derived isomannide can have significantly lower environmental impacts compared to petroleum-based alternatives, particularly in terms of greenhouse gas emissions and fossil resource depletion [22] [24]. However, the economic viability of green synthesis approaches remains a challenge, with production costs often higher than conventional methods [24]. Ongoing research focuses on process intensification and integration to improve efficiency and reduce costs while maintaining environmental benefits [22] [23].

Isomannide exhibits well-defined thermal properties that are crucial for its applications in polymer synthesis and pharmaceutical development. The melting point of isomannide typically ranges from 80-88°C, with the most commonly reported value being 86°C [1] [2] [3]. This relatively low melting point facilitates processing and handling in various synthetic applications.

The compound demonstrates excellent thermal stability under normal processing conditions. At atmospheric pressure (760 mmHg), isomannide has a boiling point of 372°C [2] [4], while under reduced pressure conditions (12 mmHg), the boiling point drops to 150°C [1] [5]. This significant reduction in boiling point under vacuum conditions makes it suitable for distillation purification processes without thermal degradation.

When incorporated into polymer backbones, isomannide-containing materials exhibit enhanced thermal properties. Polyimides derived from isomannide demonstrate glass transition temperatures ranging from 227-265°C [6], significantly higher than many conventional polymers. The thermal stability of isomannide-based polymers is exceptional, with decomposition temperatures exceeding 300°C and 5% weight loss temperatures above 400°C in nitrogen atmosphere [6].

The thermal behavior of isomannide is characterized by endothermic dissolution processes, indicating that heat is absorbed during melting and dissolution [4]. Phase transition studies reveal that isomannide maintains a single-phase crystalline structure until melting, without intermediate phase transitions that might complicate processing [7] [8].

| Property | Value | Source/Context |

|---|---|---|

| Melting Point (Range) | 80-88°C | Multiple commercial sources |

| Most Common Melting Point | 86°C | Most frequently reported |

| Boiling Point (760 mmHg) | 372°C | At standard atmospheric pressure |

| Boiling Point (12 mmHg) | 150°C | Under reduced pressure |

| Decomposition Temperature | >300°C | In polymer applications |

| Glass Transition Temperature (in polyimides) | 227-265°C | In polyimide backbone |

| Thermal Stability (5% weight loss) | >400°C | Polymer derivatives |

Solubility Profiles in Polar and Non-Polar Solvents

Isomannide displays characteristic solubility behavior that reflects its molecular structure containing both hydrophilic hydroxyl groups and a hydrophobic bicyclic framework. The compound exhibits excellent solubility in water, described as "almost transparency" when dissolved [1] [9], making it highly compatible with aqueous systems for pharmaceutical and biological applications.

In polar protic solvents such as methanol and ethanol, isomannide demonstrates good solubility due to hydrogen bonding interactions between the solvent molecules and the hydroxyl groups at positions 3 and 6 [10]. This solubility profile extends to polar aprotic solvents including dimethyl sulfoxide (DMSO), dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dimethylacetamide (DMAc), where the compound shows excellent solubility [11]. These polar aprotic solvents are particularly valuable for polyimide synthesis reactions involving isomannide derivatives.

The solubility of isomannide in nonpolar solvents is significantly limited due to the polar nature of its hydroxyl groups. Nonpolar solvents such as hexane, benzene, and carbon tetrachloride cannot effectively solvate the polar hydroxyl groups, resulting in poor solubility [12] [13]. This selectivity is consistent with the "like dissolves like" principle of solubility.

Semi-polar solvents including acetone and tetrahydrofuran (THF) provide moderate solubility for isomannide [14]. These solvents can serve as cosolvents to bridge the solubility gap between polar and nonpolar systems. Chlorinated solvents such as chloroform and dichloromethane offer slight solubility, sufficient for certain extraction and purification processes [10].

| Solvent Category | Specific Solvents | Solubility | Applications |

|---|---|---|---|

| Water | H₂O | Highly Soluble | Standard measurements |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | Polymer synthesis |

| Polar Aprotic Solvents | DMSO, DMF, NMP, DMAc | Readily Soluble | Polyimide formation |

| Nonpolar Solvents | Hexane, Benzene, CCl₄ | Poorly Soluble | Purification processes |

| Semi-polar Solvents | Acetone, THF | Moderately Soluble | Reaction media |

| Chlorinated Solvents | Chloroform, DCM | Slightly Soluble | Extraction processes |

Optical Activity and Chiral Recognition Properties

Isomannide is an optically active compound with well-defined chiral properties arising from its four stereocenters and absolute configuration of (3R,3aR,6R,6aR) [15] [16]. The specific rotation of isomannide is consistently reported as dextrorotatory, with values ranging from +85.0 to +95.0° when measured at 20°C using the sodium D-line (589 nm) at a concentration of 3 g/100 mL in water [1] [5] [17]. Alternative measurement conditions yield specific rotation values of +89° to +90° [2] [18].

The optical activity of isomannide stems from its rigid bicyclic structure, which creates a chiral cavity capable of discriminating between enantiomers of other molecules [19]. This property has been extensively exploited in the development of chiral solvating agents for nuclear magnetic resonance (NMR) spectroscopy. The endo-oriented hydroxyl groups at positions 3 and 6 contribute to the formation of intramolecular hydrogen bonds, which stabilize the boat-like conformation and enhance the chiral recognition capabilities .

The stereochemical configuration of isomannide enables it to function as an effective chiral auxiliary in asymmetric synthesis reactions [19]. The compound's ability to induce chirality in reaction products has been demonstrated in various synthetic applications, including asymmetric catalysis and phase-transfer catalysis. The four stereocenters create a well-defined three-dimensional environment that can interact selectively with prochiral substrates.

Computational studies have revealed that the chiral cavity formed by isomannide's bicyclic structure is particularly effective at recognizing aromatic substrates through π-π interactions and hydrogen bonding [19]. The specific rotation measurements are highly reproducible and serve as a reliable indicator of enantiomeric purity, with commercial grades typically exhibiting >98% enantiomeric excess [1] [3].

| Property | Value | Description/Context |

|---|---|---|

| Specific Rotation [α]₂₀/D | +85.0 to +95.0° | Standard range from multiple sources |

| Stereochemical Configuration | (3R,3aR,6R,6aR) | Absolute configuration |

| Chiral Centers | 4 | Four stereocenters present |

| Measurement Conditions | c = 3, H₂O, 589 nm, 20°C | Standard measurement parameters |

| Enantiomeric Purity | >98% | Commercial grade purity |

| Optical Activity Classification | Dextrorotatory | Rotates light clockwise |

Computational Modeling of Electronic and Steric Features

Computational studies of isomannide have provided comprehensive insights into its electronic structure and steric characteristics through various theoretical approaches. Density functional theory (DFT) calculations have been extensively employed to understand the electronic properties, bonding patterns, and reactivity of isomannide [21] [22].

The molecular geometry of isomannide has been characterized through conformational analysis using DFT methods. The compound adopts a boat-like conformation due to steric constraints and intramolecular hydrogen bonding between the endo-oriented hydroxyl groups at positions 3 and 6 . This conformation is stabilized by approximately 110° dihedral angle between the two fused tetrahydrofuran rings, which restricts conformational flexibility and creates a rigid molecular framework.

Molecular dynamics (MD) simulations have revealed that isomannide exhibits restricted torsional motion in its bicyclic core, favoring a rigid structure compared to its isohexide analogs [23]. The simulations demonstrate that intramolecular hydrogen bonds between the hydroxyl groups significantly contribute to conformational stability. These computational findings explain the enhanced hydrogen bonding capacity observed in experimental studies.

Electronic structure calculations have characterized the frontier molecular orbitals of isomannide, providing insights into its reactivity patterns and electronic properties [21] [24]. Semi-empirical methods have been used to calculate HOMO-LUMO energy gaps, which are essential for understanding the compound's electronic behavior in various chemical environments. The presence of four stereocenters creates distinct electronic environments that influence both reactivity and recognition properties.

Computational modeling has also elucidated the steric features that govern isomannide's interactions with other molecules. The sterically constrained structure inhibits main-chain orientation in polymer applications and reduces polarizability anisotropy [25]. These computational insights have been crucial for understanding why isomannide-containing polymers exhibit unique optical and dielectric properties compared to conventional materials.

Quantum chemical calculations have demonstrated that the chiral cavity formed by isomannide's structure enables selective molecular recognition through a combination of steric complementarity and electronic interactions [19] [21]. The computational studies have identified specific binding modes and interaction energies that explain the experimental observations of enantioselective recognition.

| Computational Method | Application/Property Studied | Key Findings | Computational Significance |

|---|---|---|---|

| Density Functional Theory (DFT) | Electronic structure and bonding | Enhanced hydrogen bonding capacity | Predicts reactivity patterns |

| Molecular Dynamics (MD) | Molecular motion and flexibility | Restricted torsional motion | Explains conformational rigidity |

| Semi-empirical Methods | HOMO-LUMO energy gaps | Electronic properties prediction | Guides synthetic applications |

| Quantum Chemical Calculations | Orbital interactions | Chiral cavity formation | Explains chiral recognition |

| Conformational Analysis | Boat-like conformation | Intramolecular H-bonds stabilize structure | Structural stability analysis |

| Electronic Structure Calculations | Charge distribution | Four stereocenters influence properties | Electronic property prediction |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Other CAS

641-74-7

24332-71-6